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molecular formula C15H18N2O4 B2693546 Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate CAS No. 1197943-49-9

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate

Cat. No. B2693546
M. Wt: 290.319
InChI Key: VORDQTLCWUKJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

Ethyl 7-(acetyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (6 g, 0.018 mol) was dissolved in EtOH (100 mL) and K2CO3 (7 g, 0.05 mol) was added. The reaction mixture was heated at reflux over a period of 6 hours and evaporated. The residue was treated with water (150 mL), and the product was extracted with EtOAc (3×50 mL). The combined extracts were evaporated and the residue was purified by chromatography (EtOAc/hexane, 1:4) to afford ethyl 7-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (4 g, 85%).
Name
Ethyl 7-(acetyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:8]=[C:9]2[C:13]=1[N:12]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[N:11]=[CH:10]2)(=O)C.C([O-])([O-])=O.[K+].[K+]>CCO>[OH:4][C:5]1[CH:6]=[C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:8]=[C:9]2[C:13]=1[N:12]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[N:11]=[CH:10]2 |f:1.2.3|

Inputs

Step One
Name
Ethyl 7-(acetyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=C2C=NN(C12)C1OCCCC1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over a period of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (EtOAc/hexane, 1:4)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C2C=NN(C12)C1OCCCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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